molecular formula C16H13NO3 B15065521 2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B15065521
M. Wt: 267.28 g/mol
InChI Key: ZUXQERFDPCBNEF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a nitrophenyl group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 4-nitrobenzaldehyde with 1-tetralone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitrophenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Amino derivatives

    Substitution: Various substituted naphthalenones

Scientific Research Applications

2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the naphthalenone core can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use as a metabolic stimulant.

    2-(4-Nitrophenyl)-5-functionally-substituted Tetrazoles:

Uniqueness

2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a nitrophenyl group with a dihydronaphthalenone core sets it apart from other similar compounds.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H13NO3/c18-16-14-4-2-1-3-11(14)7-10-15(16)12-5-8-13(9-6-12)17(19)20/h1-6,8-9,15H,7,10H2

InChI Key

ZUXQERFDPCBNEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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